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Compound of Interest

4-0x0-1,4-dihydroquinoline-3-
Compound Name:
carboxylic acid

Cat. No.: B372835

An In-depth Technical Guide to the Core Basic Properties of 4-Ox0-1,4-dihydroquinoline-3-
carboxylic Acid

Introduction

4-0Oxo0-1,4-dihydroquinoline-3-carboxylic acid serves as the foundational scaffold for one of
the most successful classes of antibacterial agents in history: the quinolones.[1] Its rigid, planar
structure, featuring key functional groups, provides a versatile framework for interacting with
biological targets, primarily bacterial DNA gyrase and topoisomerase IV.[2][3] First identified
during the development of chloroquine derivatives, this core structure led to the discovery of
nalidixic acid and the subsequent generations of highly potent fluoroquinolones.[1][2]

The significance of this molecule, however, extends beyond its antibacterial roots. Researchers
are actively exploring its derivatives for applications in anticancer, antiparasitic, and antiviral
therapies.[1] The remarkable versatility of the 4-quinolone core stems from its specific
physicochemical properties. Understanding these fundamental characteristics is paramount for
drug development professionals, as they govern solubility, absorption, membrane permeation,
target binding, and overall pharmacokinetic and pharmacodynamic profiles.

This guide provides a detailed examination of the core basic properties of 4-oxo-1,4-
dihydroquinoline-3-carboxylic acid, offering field-proven insights into their determination and
explaining the causality behind the experimental methodologies.
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Molecular Structure and Key Physicochemical
Characteristics

The fundamental properties of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid are dictated by
its chemical architecture. The structure consists of a dihydropyridone ring fused to a benzene
ring. The critical functional groups are the carboxylic acid at position 3, the ketone at position 4,
and the secondary amine at position 1. These groups are the primary determinants of the
molecule's reactivity, solubility, and acid-base behavior.

Table 1: Physicochemical Properties of 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid

Property Value Source(s)
Molecular Formula C10H7NOs [41151[6]
Molecular Weight 189.17 g/mol [415116]

Off-white to light yellow
Appearance , [41[7]
solid/powder

Melting Point 269-270 °C [41[7]
Boiling Point 358 °C [4][7]
Density ~1.429 glcm?3 [41[7]

Sealed in dry, room
Storage N [41[7]
temperature conditions

Amphoteric Nature: Acidity and Basicity (pKa)

A defining feature of the 4-quinolone scaffold is its amphoteric, or zwitterionic, character.[2] This
is due to the presence of both an acidic functional group (the C-3 carboxylic acid) and a basic
center (the N-1 nitrogen of the heterocyclic ring). The ionization state of the molecule is
therefore highly dependent on the surrounding pH.

« In strongly acidic conditions (low pH): The carboxylic acid is protonated (neutral), and the
ring nitrogen is protonated, resulting in a net positive charge (cationic species).
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e Near physiological pH: The molecule exists predominantly as a zwitterion, where the
carboxylic acid is deprotonated (anionic) and the ring nitrogen is protonated (cationic),
resulting in a net neutral charge. A neutral, non-ionized form may also be present in
equilibrium.[2]

« In strongly basic conditions (high pH): The carboxylic acid is deprotonated (anionic), and the
ring nitrogen is deprotonated (neutral), resulting in a net negative charge (anionic species).

The acid dissociation constants, or pKa values, quantify the strength of these acidic and basic
centers. The pKa of the carboxylic acid (pKaa) is typically in the range of 5.5-6.0 for
fluoroquinolone derivatives, while the pKa for the basic nitrogen function (pKaz) can vary more
widely.[8][9] A predicted pKa for the parent compound is approximately 0.80, likely
corresponding to the carboxylic acid proton.[4] Understanding these pKa values is critical, as
the charge of the molecule directly influences its solubility, ability to cross biological
membranes, and binding affinity to its target enzymes.

Caption: lonization states of the 4-quinolone core at different pH ranges.

Experimental Protocol: Determination of pKa by
Potentiometric Titration

Potentiometric titration is a robust and widely used reference method for accurately determining
pKa values between 2 and 12. It relies on monitoring pH changes in a solution of the analyte
upon the incremental addition of a titrant (an acid or a base).

Methodology:
e Sample Preparation:

o Accurately weigh and dissolve the 4-oxo0-1,4-dihydroquinoline-3-carboxylic acid
sample to a known concentration (e.g., 0.005 M).

o Causality: Due to the compound's low aqueous solubility, a co-solvent system (e.g.,
methanol-water or acetonitrile-water) is often required.[10] The co-solvent ratio must be
consistent across all measurements and calibrations to ensure data integrity.

o System Calibration:
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o Calibrate the pH meter and electrode system using at least three standard buffer solutions
(e.g., pH 4.0, 7.0, and 10.0).

o Causality: This step ensures the accuracy of the pH readings, which are the primary data
points for pKa calculation. For co-solvent systems, the electrode must be standardized in
the same solvent mixture to account for changes in junction potential.[10]

e Titration Procedure:

o Place the sample solution in a thermostatted vessel (e.g., at 25°C or 37°C) under gentle
agitation.

o Begin the titration by adding small, precise increments of a standardized strong base (e.g.,
0.1 M NaOH) for determining the acidic pKa, or a strong acid (e.g., 0.1 M HCI) for the
basic pKa.

o Record the pH value after each addition, allowing the reading to stabilize.

o Causality: Incremental addition allows for the construction of a detailed titration curve,
where the regions of buffering correspond to the pKa values.

o Data Analysis:
o Plot the measured pH versus the volume of titrant added to generate a titration curve.

o The pKa is the pH at the half-equivalence point (where half of the functional group has
been neutralized).

o For higher accuracy, calculate the pKa from the derivative of the titration curve (the peak
indicates the equivalence point) or by using computational methods like Gran's plot, which
can linearize the data around the equivalence point for more precise determination.[10]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its
bioavailability.[11] 4-Oxo0-1,4-dihydroquinoline-3-carboxylic acid is described as being
slightly soluble in water and soluble in organic solvents like dimethyl sulfoxide (DMSO) and
methanol.[4]
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Its solubility in aqueous media is strongly pH-dependent, a direct consequence of its
zwitterionic nature. Solubility is lowest at the isoelectric point (the pH at which the net charge is
zero) and increases significantly at pH values above the basic pKa (forming the more soluble
anionic salt) and below the acidic pKa (forming the more soluble cationic salt).[12] For
biopharmaceutical classification (BCS), solubility is determined across the physiological pH
range of 1.2 to 6.8.[13]

Table 2: Reported Solubility of 4-Oxo0-1,4-dihydroquinoline-3-carboxylic Acid

Solvent Solubility Source(s)
Water Slightly soluble [4]
Dimethyl Sulfoxide (DMSO) Slightly soluble 14171
Methanol Slightly soluble 14171
Ethanol, Toluene, Ethyl Acetate  Miscible [4]

Experimental Protocol: Thermodynamic Solubility by
Saturation Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium
(thermodynamic) solubility, as it measures the concentration of a saturated solution after it has
reached equilibrium with an excess of the solid drug.[11][14]

Caption: Workflow for the Saturation Shake-Flask Solubility Assay.
Methodology:
o Preparation of Media:

o Prepare aqueous buffer solutions covering the required pH range (e.g., pH 1.2, 4.5, and
6.8 as recommended by WHO guidelines).[13]

o Causality: Using buffers that mimic physiological conditions is essential for predicting in
vivo dissolution and absorption.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://patents.google.com/patent/US4822801A/en
https://www.who.int/docs/default-source/medicines/norms-and-standards/guidelines/regulatory-standards/trs1019-annex4-classification-system-based-classification-of-active-pharmaceutical-ingredients-for-biowaiver.pdf
https://www.benchchem.com/product/b372835?utm_src=pdf-body
https://www.xsu.com/4-oxo-1-4-dihydroquinoline-3-carboxylic-acid-cas-13721-01-2-product/
https://www.xsu.com/4-oxo-1-4-dihydroquinoline-3-carboxylic-acid-cas-13721-01-2-product/
https://chemdad.com/index.php?c=article&id=69199
https://www.xsu.com/4-oxo-1-4-dihydroquinoline-3-carboxylic-acid-cas-13721-01-2-product/
https://chemdad.com/index.php?c=article&id=69199
https://www.xsu.com/4-oxo-1-4-dihydroquinoline-3-carboxylic-acid-cas-13721-01-2-product/
https://www.researchgate.net/publication/335664233_A_review_of_methods_for_solubility_determination_in_biopharmaceutical_drug_characterisation
https://dissolutiontech.com/issues/201702/DT201702_A04.pdf
https://www.who.int/docs/default-source/medicines/norms-and-standards/guidelines/regulatory-standards/trs1019-annex4-classification-system-based-classification-of-active-pharmaceutical-ingredients-for-biowaiver.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b372835?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Sample Incubation:

o Add an excess amount of the solid compound to a series of vials containing the different
pH buffers.

o Causality: Ensuring an excess of solid material is present is the defining principle of this
method; it guarantees that the solution becomes saturated and remains in equilibrium with
the solid phase.[14]

o Seal the vials and place them in a shaker bath or orbital shaker set to a constant
temperature (typically 37 £ 1 °C for biopharmaceutical studies).[11]

e Equilibration:

o Agitate the samples for a sufficient period to reach equilibrium. This can take anywhere
from 24 to 72 hours.[13]

o Causality: Equilibrium is achieved when the rate of dissolution equals the rate of
precipitation. This is confirmed by taking measurements at sequential time points (e.g.,
24h, 48h, 72h) until the measured concentration plateaus.[13]

e Phase Separation and Analysis:

o After equilibration, separate the undissolved solid from the saturated solution. This is
typically done by centrifugation followed by filtration through a chemically inert filter (e.qg.,
0.22 um PVDF).

o Causality: Proper separation is crucial to avoid including any solid particles in the final
analysis, which would falsely elevate the measured solubility.

o Immediately measure the pH of the filtrate to confirm it has not shifted during the
experiment.[14]

o Dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved
compound using a validated analytical method, such as High-Performance Liquid
Chromatography (HPLC) or UV-Vis Spectroscopy.[15]

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://dissolutiontech.com/issues/201702/DT201702_A04.pdf
https://www.researchgate.net/publication/335664233_A_review_of_methods_for_solubility_determination_in_biopharmaceutical_drug_characterisation
https://www.who.int/docs/default-source/medicines/norms-and-standards/guidelines/regulatory-standards/trs1019-annex4-classification-system-based-classification-of-active-pharmaceutical-ingredients-for-biowaiver.pdf
https://www.who.int/docs/default-source/medicines/norms-and-standards/guidelines/regulatory-standards/trs1019-annex4-classification-system-based-classification-of-active-pharmaceutical-ingredients-for-biowaiver.pdf
https://dissolutiontech.com/issues/201702/DT201702_A04.pdf
https://www.dowdevelopmentlabs.com/ask-a-formulator-what-is-the-purpose-and-approach-to-solubility-studies/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b372835?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

4-0Oxo0-1,4-dihydroquinoline-3-carboxylic acid is more than just a synthetic intermediate; it is
a privileged scaffold whose fundamental physicochemical properties have been masterfully
exploited to create generations of life-saving drugs. Its amphoteric nature, governed by the
acidic carboxyl group and the basic ring nitrogen, dictates its pH-dependent solubility and
ionization state, which are the cornerstones of its biological activity. A thorough, quantitative
understanding of these properties, obtained through robust methodologies like potentiometric
titration and the shake-flask method, is indispensable for researchers in medicinal chemistry
and drug development. This foundational knowledge enables the rational design of new
derivatives with tailored solubility, improved cell permeability, and enhanced target affinity,
paving the way for future therapeutic innovations built upon this remarkable chemical core.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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